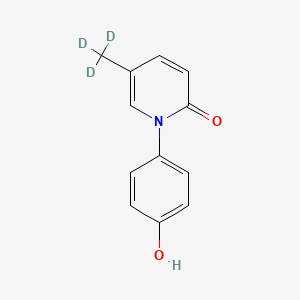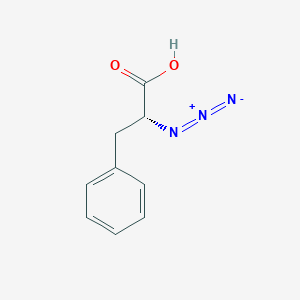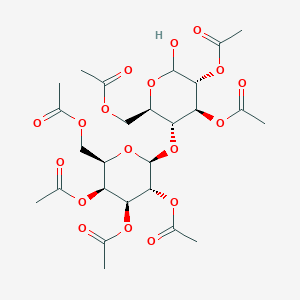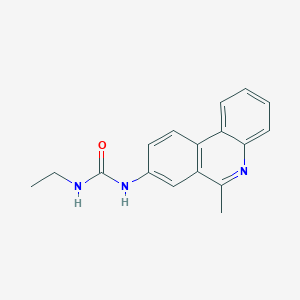![molecular formula C13H17NO4S B15296256 2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[3.3]heptan-5-one; 4-methylbenzene-1-sulfonic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound consists of a spirocyclic framework, which is known for its rigidity and potential to serve as a bioisostere in drug design . The presence of the 4-methylbenzene-1-sulfonic acid moiety adds to its chemical versatility, making it a valuable target for synthetic and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptan-5-one typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azaspiro[3.3]heptan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the sulfonic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds .
Applications De Recherche Scientifique
2-Azaspiro[3.3]heptan-5-one; 4-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-azaspiro[3.3]heptan-5-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for biological targets. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules . The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
2-Azetidinecarboxylic acid: A sterically constrained amino acid with similar structural features.
2,4-Methanoproline: A rigid amino acid used in the design of peptidomimetics.
Uniqueness
2-Azaspiro[3.3]heptan-5-one; 4-methylbenzene-1-sulfonic acid stands out due to its unique combination of a spirocyclic scaffold and a sulfonic acid moiety. This combination provides a versatile platform for chemical modifications and enhances its potential as a bioisostere in drug design .
Propriétés
Formule moléculaire |
C13H17NO4S |
|---|---|
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
2-azaspiro[3.3]heptan-7-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;8-5-1-2-6(5)3-7-4-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2 |
Clé InChI |
OQPZZFJPAMKDEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(C1=O)CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)




![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)

